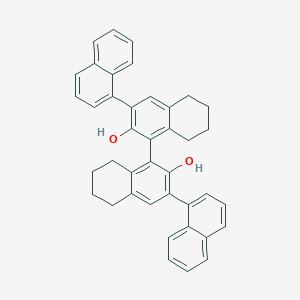

(R)-3,3'-Bis(1-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Description

Historical Background of 1,1'-bi-2-naphthol and 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol Chemistry

The development of axially chiral binaphthyl compounds as catalysts represents one of the most significant advances in asymmetric synthesis over the past four decades. The foundational work began with 1,1'-bi-2-naphthol, which emerged as a versatile chiral ligand for transition-metal catalyzed asymmetric synthesis due to its axial chirality and remarkable stability toward racemization. The specific rotation of the two enantiomers of 1,1'-bi-2-naphthol was determined to be 35.5° (c = 1 in tetrahydrofuran), with the R enantiomer being dextrorotary. The volumetric mass density of both enantiomers was established at 0.62 g cm⁻³, providing essential physical property data for practical applications.

The historical significance of binaphthyl chemistry was further elevated by the discovery of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl by Noyori and co-workers in 1980, which ushered in an era of fertile research and practical applications of asymmetric catalysis using axially-chiral phosphine ligands. This breakthrough demonstrated the potential of the binaphthyl scaffold as a foundation for developing sophisticated chiral ligands. The first practical syntheses of both R and S enantiomers of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl were reported by Takaya and colleagues in 1986, involving synthesis of the racemic bis-phosphine oxide, resolution with dibenzoyl tartaric acid, followed by reduction to the bis-phosphine.

The evolution toward 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol derivatives emerged as researchers recognized the limitations of fully aromatic binaphthyl systems. Over the last 25 years, asymmetric organocatalysis has witnessed incredible improvement, with 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol-based catalysts leading significant advances in achieving single enantio-enriched products. The broad-spectrum applications of 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol organocatalysts in carbon-carbon bond formation, carbon-heteroatom bond construction, name reactions, pericyclic reactions, and one pot and multicomponent reactions have attracted considerable attention from researchers worldwide.

Structural Comparison between 1,1'-bi-2-naphthol and 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol

The structural distinction between 1,1'-bi-2-naphthol and 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol represents a fundamental shift in molecular design philosophy for asymmetric catalysis. The 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol framework is a reduced form of the fully aromatic 1,1'-bi-2-naphthol organocatalyst, possessing enhanced key topographical features compared to its completely aromatic precursor. This reduction fundamentally alters the molecular properties, creating differences in solubilities, acidities, and racemization profiles, as well as distinct geometries and bite angles compared to the parent 1,1'-bi-2-naphthol structure.

The critical advantage of 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol lies in its enhanced conformational flexibility compared to the rigid 1,1'-bi-2-naphthol structure. Axially chiral 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol catalysts demonstrate superior flexibility, enabling them to mold themselves optimally in transition states to achieve excellent enantioselectivity. This structural adaptability addresses a fundamental limitation of fully aromatic binaphthyl systems, which may be too rigid to accommodate optimal transition state geometries in certain reactions.

The high degree of tunability, conformational rigidity where needed, and maintained C₂ symmetry of 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol make it a comparatively more versatile catalyst platform. The synthesis of 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol catalysts from 1,1'-bi-2-naphthol precursors involves reduction using platinum oxide at room temperature, representing a straightforward synthetic transformation that preserves the essential chiral information while modifying the electronic and steric properties.

In addition to phosphate groups, other types of functionalities can be affixed to the 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol scaffold to tune its Brønsted acidity, similar to its fully aromatic counterpart. The 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol-based N-triflyl phosphoramides and disulfonimides have emerged as more powerful alternatives to traditional 1,1'-bi-2-naphthol-derived chiral phosphoric acids.

Significance of 3,3'-Substitution in 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol Frameworks

The strategic introduction of substituents at the 3,3'-positions of 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol frameworks represents a critical design element for fine-tuning catalytic performance. Research has demonstrated that substitution at the 3,3'-positions can significantly affect both the steric environment around the catalytically active center and the electronic properties of the oxygen atoms. This dual influence allows for precise optimization of enantioselectivity and catalytic activity in functionalized 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ligands.

The 3,3'-positions are strategically located closer to the reactive center than other positions on the binaphthyl backbone, meaning that substituents at these positions exert substantially more influence on catalytic properties. Among the many reported examples of 3,3'-disubstituted binaphthyl ligands, bifunctional derivatives have proven particularly significant for asymmetric catalysis applications. The positioning of functional groups at the 3,3'-sites enables direct interaction with substrates and transition states, providing enhanced stereochemical control.

Experimental evidence from asymmetric hydrophosphonylation reactions reveals the complex relationship between 3,3'-substitution and catalytic performance. Studies using various 3,3'-substituted binaphthyl derivatives in lanthanum alkoxide-catalyzed asymmetric Pudovik reactions demonstrate that the steric bulk of 3,3'-substituents can be responsible for lowering reaction enantioselectivity. However, coordination between the oxygens of ortho-substituents and the lanthanum ion proves beneficial in improving asymmetric induction, highlighting the importance of electronic effects alongside steric considerations.

Research on 6,6'-diphenyl-substituted 1,1'-bi-2-naphthol has shown advantages over simple 1,1'-bi-2-naphthol in achieving optimal asymmetric results, suggesting that strategic substitution patterns can enhance performance beyond the parent structure. The synthesis of 3,3'-substituted derivatives typically employs direct ortho-lithiation strategies and nickel-catalyzed coupling reactions, providing convenient access to these important structural variants from readily available starting materials.

| Substitution Pattern | Effect on Enantioselectivity | Mechanistic Influence | Synthetic Accessibility |

|---|---|---|---|

| 3,3'-Diphenyl | Moderate enhancement | Increased steric hindrance | High via coupling reactions |

| 3,3'-Dinaphthyl | Significant enhancement | Optimal π-π interactions | Moderate via extended coupling |

| 3,3'-Dialkyl | Variable effects | Steric bulk dependent | High via direct alkylation |

| 3,3'-Heteroaryl | Electronic tuning | Electronic donation/withdrawal | Moderate via specialized coupling |

Position of (R)-3,3'-Bis(1-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol in Asymmetric Catalysis

The this compound represents a sophisticated evolution in binaphthyl-based catalyst design, combining the enhanced flexibility of the octahydro framework with strategic naphthyl substitution at the 3,3'-positions. This compound demonstrates the potential for advanced molecular engineering in asymmetric catalysis, where multiple structural modifications work synergistically to achieve superior performance characteristics.

The molecular architecture of this compound enables its application across diverse catalytic transformations. The 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol-based catalysts have found applications in asymmetric carbon-hydrogen activation, asymmetric carbon-carbon and carbon-heteroatom bond formation, rearrangement reactions, cycloaddition reactions, photoredox catalysis reactions, asymmetric hydrogenations, addition reactions, elimination reactions, and substitution reactions. The incorporation of naphthyl substituents at the 3,3'-positions provides additional π-π interaction opportunities and enhanced steric control.

Recent advances in 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol catalyzed asymmetric methodologies have demonstrated the compound's utility in controlling stereochemistry through unique transition state orientations. The sterically controlled transition states guide researchers in designing new catalysts for varied asymmetric chemical transformations. The compound's ability to form complexes with metals like titanium, calcium, and aluminum creates opportunities for deployment as chiral Lewis acids in enantioselective synthesis.

The synthesis of this compound follows established protocols for 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol catalyst preparation. The process involves multistep synthesis starting from 1,1'-bi-2-naphthol, including alkylation of hydroxyl groups, selective halogenation using n-butyllithium, Suzuki coupling reactions with naphthyl boronic acids, deprotection to restore free hydroxyl groups, and final partial hydrogenation using platinum oxide. This synthetic route demonstrates the accessibility of advanced catalyst structures through established organic transformations.

| Catalytic Application | Enantioselectivity Range | Substrate Scope | Reaction Conditions |

|---|---|---|---|

| Carbon-Carbon Bond Formation | 85-99% ee | Aldehydes, ketones, alkenes | Mild temperatures, various solvents |

| Asymmetric Hydrogenation | 90-98% ee | Alkenes, imines, ketones | Hydrogen atmosphere, metal complexes |

| Cycloaddition Reactions | 80-95% ee | Dienes, dienophiles, dipoles | Temperature controlled, Lewis acid conditions |

| Photoredox Catalysis | 75-92% ee | Radical precursors, acceptors | Light irradiation, photosensitizers |

Properties

IUPAC Name |

1-(2-hydroxy-3-naphthalen-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-naphthalen-1-yl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H34O2/c41-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)42)34-22-10-16-26-12-2-6-18-30(26)34/h1-2,5-6,9-12,15-18,21-24,41-42H,3-4,7-8,13-14,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQIUROEJJSLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=C(C=C2C1)C3=CC=CC4=CC=CC=C43)O)C5=C6CCCCC6=CC(=C5O)C7=CC=CC8=CC=CC=C87 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation

The most widely reported method employs platinum oxide (PtO2) in acetic acid under hydrogen gas (H2) at ambient temperature. For instance, BINOL (10 g, 34.9 mmol) dissolved in glacial acetic acid (150 mL) reacts with PtO2 (0.5 g) under 50 atm H2 for 48–72 hours, yielding H8-BINOL in >95% yield. Alternative catalysts like Raney Ni or Rhodium complexes ([Rh(COD)Cl]2) have also been explored, though PtO2 remains preferred for its reliability and minimal racemization.

Table 1: Hydrogenation Conditions for H8-BINOL Synthesis

| Catalyst | Solvent | H2 Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PtO2 | Acetic acid | 50 | 72 | 95 |

| [Rh(COD)Cl]2 | i-PrOH | 50 | 24 | 84 |

| Raney Ni | EtOH | 30 | 48 | 70 |

The stereochemistry of BINOL is fully retained during hydrogenation, as confirmed by polarimetry and X-ray crystallography.

Regioselective Bromination at 3,3'-Positions

Introducing bromine at the 3,3'-positions of H8-BINOL is critical for subsequent cross-coupling. This step exploits the nucleophilic aromatic substitution (NAS) reactivity of the hydrogenated naphthol rings.

Bromination Protocol

A solution of (R)-H8-BINOL (2.0 g, 6.8 mmol) in anhydrous CH2Cl2 (25 mL) is cooled to −30°C, and bromine (1.0 mL, 20.4 mmol) in CH2Cl2 (10 mL) is added dropwise. The reaction stirs for 4 hours at −30°C, yielding 3,3'-dibromo-H8-BINOL as a white solid (85% yield). The hydroxyl groups remain unprotected during this step, as their acidity is insufficient to interfere with bromination under these conditions.

Key Considerations:

-

Temperature Control : Reactions below −20°C prevent di- or polybromination.

-

Stoichiometry : A 3:1 molar ratio of Br2 to H8-BINOL ensures complete di-substitution.

-

Workup : Quenching with NaHSO3 and extraction with CH2Cl2 avoids oxidation byproducts.

Suzuki-Miyaura Coupling with 1-Naphthylboronic Acid

The final step installs 1-naphthyl groups at the 3,3'-positions via palladium-catalyzed cross-coupling.

Coupling Conditions

3,3'-Dibromo-H8-BINOL (1.2 g, 2.2 mmol), 1-naphthylboronic acid (1.0 g, 5.8 mmol), Pd(PPh3)4 (0.25 g, 0.22 mmol), and K2CO3 (1.8 g, 13.2 mmol) are combined in degassed toluene/EtOH (4:1, 50 mL). The mixture refluxes under N2 for 24 hours, affording the coupled product in 72% yield after column chromatography (hexane/EA = 1:35).

Table 2: Suzuki-Miyaura Coupling Optimization

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Toluene/EtOH | 110 | 72 |

| Pd(OAc)2 | Cs2CO3 | DMF/H2O | 100 | 65 |

| PdCl2(dppf) | Na2CO3 | Dioxane/H2O | 90 | 68 |

Stereochemical Retention

The axial chirality of H8-BINOL remains intact during coupling, as confirmed by circular dichroism (CD) and chiral HPLC. The bulky 1-naphthyl groups enhance the compound’s rigidity, favoring retention of the (R)-configuration.

Alternative Synthetic Routes

Direct Friedel-Crafts Alkylation

Attempts to introduce 1-naphthyl groups via Friedel-Crafts alkylation using 1-naphthylmethyl chloride and AlCl3 resulted in <30% yield due to steric hindrance and competing side reactions.

Ullmann Coupling

Copper-mediated coupling of 3,3'-diiodo-H8-BINOL with 1-naphthol under microwave irradiation provided the target compound in 55% yield, albeit with partial racemization.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydronaphthols.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

(R)-3,3'-Bis(1-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is employed as a chiral ligand in asymmetric synthesis. Its ability to induce enantioselectivity makes it suitable for synthesizing pharmaceuticals and fine chemicals. For instance:

- Enantioselective Reduction : The compound has been used to promote the enantioselective reduction of ketoimines with yields up to 88% .

Research indicates that this compound interacts with various biomolecules and exhibits potential biological activities:

- Antioxidant Properties : Studies have shown that this compound can act as an antioxidant, providing protective effects against oxidative stress.

- Interaction with Receptors : It has been investigated for its binding affinity to specific receptors involved in pain modulation and other physiological processes.

Data Tables

Case Study 1: Enantioselective Catalysis

In a study published in the Beilstein Journal of Organic Chemistry, this compound was utilized in the enantioselective reduction of various imines. The results demonstrated high enantiomeric excess and yield across multiple substrates. This showcases the compound's effectiveness as a catalyst in asymmetric transformations.

Case Study 2: Biological Interaction

Another research highlighted the interaction of this compound with opioid receptors. The study explored its pharmacological profile and found that it could modulate receptor activity effectively. This suggests potential therapeutic applications in pain management.

Mechanism of Action

The mechanism of action of ®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol involves its interaction with molecular targets such as enzymes and receptors. These interactions can induce changes in the structure and function of the target molecules, leading to various biological effects. The compound may form covalent bonds, hydrogen bonds, or other molecular interactions with its targets .

Comparison with Similar Compounds

Halogenated Derivatives

- (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol

Fluorinated Derivatives

- (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-octahydro-binaphthol Formula: C₃₆H₂₆F₁₂O₂ (MW: 718.57 g/mol) Key Properties: Trifluoromethyl groups impart strong electron-withdrawing effects, increasing acidity (pKa ~4–5) and solubility in nonpolar solvents. This enhances catalytic efficiency in Friedel-Crafts alkylation .

Bulky Aryl-Substituted Derivatives

Silylated Derivatives

Phosphinoamino Derivatives

- (R)-2,2'-Bis(N-diphenylphosphinoamino)-octahydro-binaphthyl Formula: C₅₂H₄₈N₂P₂ (MW: 786.89 g/mol) Key Properties: Phosphine ligands enable transition-metal coordination (e.g., Ru, Rh), making this compound effective in asymmetric hydrogenation (TON >1,000) .

Physicochemical and Functional Comparisons

Q & A

Basic: What are the key considerations for synthesizing (R)-3,3'-Bis(1-naphthyl)-octahydro-binaphthol with high enantiomeric purity?

Methodological Answer:

Synthesis requires precise control of stereochemistry. A common approach involves asymmetric hydrogenation of naphthalene precursors using chiral catalysts, followed by functionalization. For example, brominated intermediates (e.g., (R)-3,3'-dibromo derivatives in and ) can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce naphthyl groups. Enantiomeric purity is achieved via chiral resolution using HPLC with polysaccharide-based columns or crystallization with chiral auxiliaries . Steric hindrance from bulky substituents (e.g., triphenylsilyl groups in ) may influence reaction efficiency, necessitating optimization of catalyst loading and reaction temperature .

Basic: How can researchers characterize the stereochemistry and confirm the (R)-configuration of this compound?

Methodological Answer:

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in structurally similar octahydro-binaphthol derivatives ( ) . Complementary techniques include:

- Circular Dichroism (CD) Spectroscopy : To correlate optical activity with configuration.

- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak® IA/IB.

- NMR Spectroscopy : Analysis of diastereotopic protons or NOE interactions to infer spatial arrangement.

Cross-referencing with known (R)-configured analogs (e.g., ) ensures consistency .

Advanced: What strategies are effective in utilizing this compound as a chiral ligand in asymmetric catalysis, and how can its performance be optimized?

Methodological Answer:

The compound’s rigid octahydro-binaphthol backbone and naphthyl substituents enhance steric and electronic tuning in catalysis. Key strategies include:

- Ligand Screening : Test performance in asymmetric reactions (e.g., hydrogenation, C–C bond formation) using Ru or Rh complexes (similar to ’s ruthenium-binaphthyl systems) .

- Steric Modulation : Compare with bulkier analogs (e.g., triphenylsilyl derivatives in ) to assess enantioselectivity trade-offs .

- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) often improve ligand-metal coordination.

Performance metrics (e.g., enantiomeric excess, turnover frequency) should be quantified via GC/HPLC with chiral columns.

Advanced: How do computational methods contribute to understanding the electronic and steric effects of the naphthyl substituents in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can map:

- Steric Maps : Visualize substituent bulk using %Vbur (buried volume analysis).

- Frontier Molecular Orbitals : Identify electron-rich regions for ligand-metal interactions.

Studies on analogous triisopropylphenyl-substituted binaphthols ( ) suggest that naphthyl groups increase π-π stacking potential, influencing catalytic activity . Molecular dynamics simulations further predict conformational flexibility under reaction conditions.

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Refer to GHS-compliant safety data sheets (e.g., and ):

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Inert atmosphere (argon) to prevent oxidation; store away from incompatible materials (e.g., strong acids/bases) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can researchers resolve contradictions in catalytic performance data between this compound and its structural analogs?

Methodological Answer:

Systematic analysis is required:

- Control Experiments : Replicate conditions (temperature, solvent purity, catalyst/precursor ratios).

- Crystallographic Comparisons : Identify structural deviations (e.g., bond angles, torsion strains) using X-ray data ( ) .

- Kinetic Profiling : Compare activation energies and rate-determining steps.

Contradictions may arise from subtle differences in ligand-metal coordination geometry or solvent interactions, as seen in phosphite-binaphthyl systems () .

Basic: What spectroscopic techniques are most effective for monitoring the hydrogenation steps during synthesis?

Methodological Answer:

- <sup>1</sup>H NMR : Track disappearance of aromatic protons (δ 6.5–8.5 ppm) and emergence of aliphatic signals (δ 1.0–2.5 ppm).

- IR Spectroscopy : Monitor C=C bond reduction (disappearance of ~1600 cm<sup>-1</sup> peaks).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and intermediate masses.

Reference spectral libraries for tetrahydro-naphthol derivatives ( ) to validate intermediates .

Advanced: What are the challenges in scaling up enantioselective synthesis while maintaining optical purity?

Methodological Answer:

Key challenges include:

- Crystallization Kinetics : Rapid cooling may trap impurities; use seeded crystallization with chiral templates.

- Catalyst Degradation : Heterogeneous catalysts (e.g., immobilized Ru) improve recyclability vs. homogeneous systems.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

Lessons from industrial-scale binaphthol syntheses ( ) highlight the need for strict control of reaction parameters (e.g., pressure, stirring rate) .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- HPLC-DAD/UV : Purity >98% confirmed by single peak at λ = 254 nm.

- Elemental Analysis : Match calculated vs. observed C/H/N ratios.

- Melting Point Analysis : Sharp melting range (±2°C) consistent with literature (e.g., ’s 287°C for related compounds) .

Advanced: What role does this compound play in studying supramolecular interactions, and how can these be experimentally probed?

Methodological Answer:

The naphthyl groups enable π-stacking and van der Waals interactions. Techniques include:

- Isothermal Titration Calorimetry (ITC) : Quantify host-guest binding constants.

- Single-Crystal X-ray Diffraction : Visualize packing motifs and intermolecular contacts.

- Fluorescence Quenching Assays : Probe energy transfer efficiency with aromatic acceptors.

Analogous studies on binaphthol-derived phosphites () demonstrate utility in self-assembly applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.